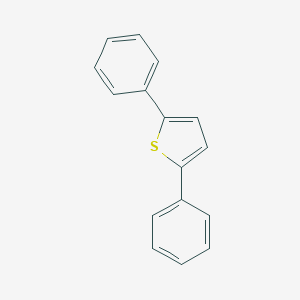
羽扇豆-20(29)-烯-2α,3β-二醇
描述
“Lup-20(29)-ene-2alpha,3beta-diol” is a type of triterpene, which is a class of chemical compounds composed of three terpene units with the molecular formula C30H48 . Triterpenes are major biosynthetic building blocks within nearly every living creature. Specifically, triterpenes are one of the largest classes of plant metabolites and are known to have numerous biological activities .
Molecular Structure Analysis
The molecular structure of “Lup-20(29)-ene-2alpha,3beta-diol” is characterized by a pentacyclic triterpene skeleton . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .科学研究应用
光合作用光反应抑制
“羽扇豆-20(29)-烯-2α,3β-二醇”已被研究用于其作为光合作用光反应抑制剂的潜力。 这种化合物可以与光合作用机制的组成部分相互作用,可能抑制水分解酶复合体并影响电子传递链 。这种应用在植物生物学研究中意义重大,可能导致新型除草剂的开发。
抗氧化活性
这种化合物表现出抗氧化特性,这对于保护细胞免受氧化应激至关重要。氧化应激与各种疾病有关,包括癌症和神经退行性疾病。 “羽扇豆-20(29)-烯-2α,3β-二醇”的抗氧化活性使其成为进一步药理学研究的候选者,特别是在开发针对氧化损伤的保护性疗法方面 .
抗菌特性
研究表明,“羽扇豆-20(29)-烯-2α,3β-二醇”具有抗菌活性。它已被证明对某些细菌和真菌有效,这表明它在开发新型抗菌剂方面的潜在用途。 这在抗生素耐药性不断增强的背景下尤其重要 .
药理学功能
在药理学中,“羽扇豆-20(29)-烯-2α,3β-二醇”以其多种功能而闻名。它与抗炎、抗癌和抗菌活性有关。 它在调节生化途径方面的作用使其成为药物开发和治疗干预的有价值化合物 .
生物技术应用
“羽扇豆-20(29)-烯-2α,3β-二醇”的生物技术应用正在探索中,特别是在抗炎作用的背景下。 它已被证明会影响促炎细胞因子的表达,这可能有利于治疗炎症性疾病 .
材料科学
在材料科学中,“羽扇豆-20(29)-烯-2α,3β-二醇”及其衍生物因其特性和在创建新材料方面的潜在应用而被研究。 这种化合物的结构特征使其在合成具有特定功能的新型材料方面颇具吸引力 .
安全和危害
作用机制
Target of Action
Lup-20(29)-ene-2alpha,3beta-diol, also known as Lupeol, is a lupane-type triterpene . It has been found to interact with various targets, including the high-mobility group AT-hook 2 (HMGA2) , and it has been suggested to inhibit the water splitting enzyme and the PQH2 site on b6f complex .
Mode of Action
Lupeol interacts with its targets, leading to various changes in cellular processes. For instance, it has been found to induce cell cycle arrest in the G0/G1 phase by decreasing the expression of cyclin D1 . It also induces mitochondrial apoptosis by increasing the expression of Bax, caspase-9, and poly(ADP-ribose) polymerase, and by causing mitochondrial membrane potential loss and leaks of cytochrome c (Cyt C) from mitochondria .
Biochemical Pathways
Lupeol affects several biochemical pathways. It has been found to affect cell death through the mitochondrial apoptosis pathway and autophagy . It also affects the NF-κB signaling pathway , which mediates the expression of pro-inflammatory cytokines .
Pharmacokinetics
It is known that its clinical development has been hindered due to itslow biological activities and poor solubility . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be suboptimal, impacting its bioavailability.
Result of Action
The action of Lupeol results in various molecular and cellular effects. It has been found to possess a potent antiproliferative activity in MCF-7 cells both in vitro and in vivo . It also has anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 cells .
Action Environment
The action, efficacy, and stability of Lupeol can be influenced by various environmental factors. For instance, the presence of other compounds, such as chloroquine (CQ), which inhibits the degradation of autophagosome induced by Lupeol, can affect its action . .
生化分析
Biochemical Properties
Lup-20(29)-ene-2alpha,3beta-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect cell death through the mitochondrial apoptosis pathway and autophagy . It also influences the expression of several proteins such as Bax, caspase-9, and poly(ADP-ribose) polymerase .
Cellular Effects
Lup-20(29)-ene-2alpha,3beta-diol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cell cycle arrest in the G0/G1 phase by decreasing the expression of cyclin D1 .
Molecular Mechanism
The molecular mechanism of action of Lup-20(29)-ene-2alpha,3beta-diol involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it induces mitochondrial apoptosis by increasing the expression of Bax, caspase-9, and poly(ADP-ribose) polymerase .
属性
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21+,22-,23+,24+,25-,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESLKRXCBRUCJZ-BUXXFNAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The study by [] isolated and identified twenty compounds from the seeds of Oroxylum indicum, a plant used in traditional medicine. Among these, Lup-20(29)-ene-2α,3β-diol, along with six other compounds, were reported for the first time from the Bignoniaceae family. This discovery expands the known phytochemical diversity of this plant family and suggests further research into the potential bioactivities of these compounds is warranted.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



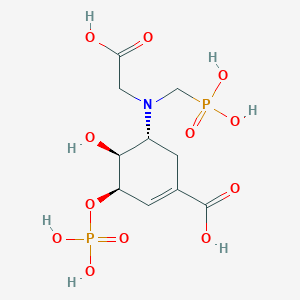
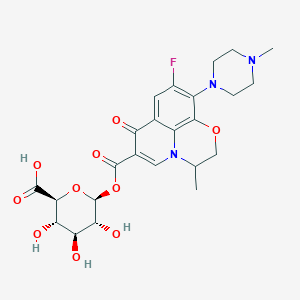
![N-((Hexahydro-2H-furo[2,3-c]pyrrol-6a-yl)methyl)acetamide](/img/structure/B121827.png)
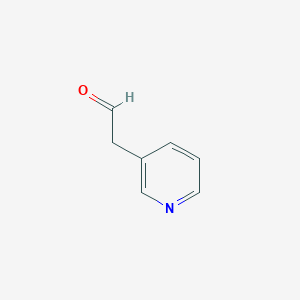

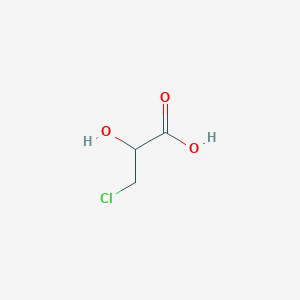


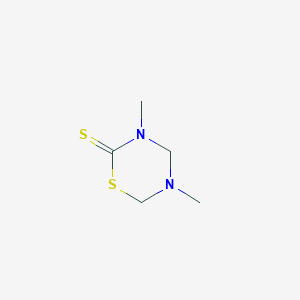
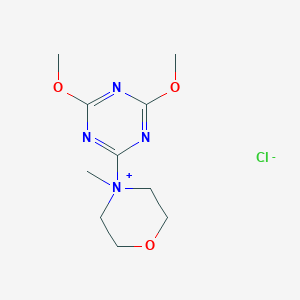
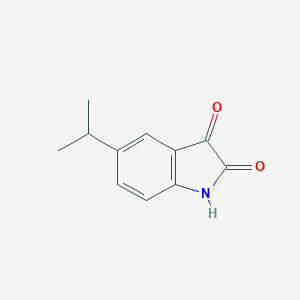
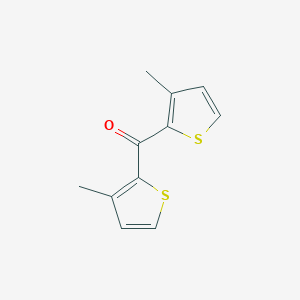
![5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B121851.png)
